molecular formula C14H20N2O2 B13721964 4-(Cyclopropylmethoxy)-2-morpholinoaniline

4-(Cyclopropylmethoxy)-2-morpholinoaniline

Cat. No.: B13721964
M. Wt: 248.32 g/mol
InChI Key: VAVFCUNIADCMGO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-morpholinoaniline is an organic compound that features a cyclopropylmethoxy group and a morpholino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-morpholinoaniline typically involves the reaction of 4-chloro-2-nitroaniline with cyclopropylmethanol in the presence of a base to form the intermediate 4-(cyclopropylmethoxy)-2-nitroaniline. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-morpholinoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-morpholinoaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-2-morpholinoaniline is unique due to the presence of both the cyclopropylmethoxy and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-morpholin-4-ylaniline

InChI

InChI=1S/C14H20N2O2/c15-13-4-3-12(18-10-11-1-2-11)9-14(13)16-5-7-17-8-6-16/h3-4,9,11H,1-2,5-8,10,15H2

InChI Key

VAVFCUNIADCMGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)N3CCOCC3

Origin of Product

United States

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